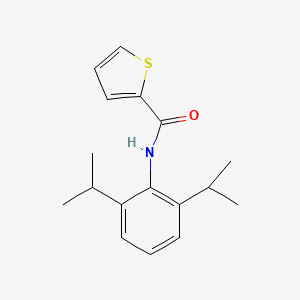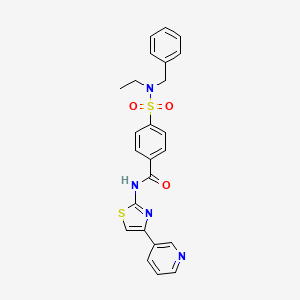
N-(2,6-diisopropylphényl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]- is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a 2,6-diisopropylphenyl group
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Target of Action
The primary target of the compound “2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-” is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for diseases such as diabetes and obesity .
Mode of Action
The compound interacts with its target, PTP1B, through key molecular interactions . These interactions inhibit the activity of PTP1B, which can lead to enhanced insulin signaling . This can potentially improve glucose homeostasis and energy balance, providing therapeutic benefits for conditions like diabetes .
Biochemical Pathways
The inhibition of PTP1B affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis and energy balance. By enhancing insulin signaling, the compound can potentially improve these physiological processes .
Result of Action
The compound has demonstrated in vitro cytotoxic activity, showing potent inhibitory activity against various cancer cell lines such as MCF-7, K562, HepG2, and MDA-MB-231 . This suggests that the compound could have potential applications in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of thiophene-2-carboxylic acid with 2,6-diisopropylaniline. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in the substituents attached to the ring.
2,6-diisopropylphenyl derivatives: Compounds with the 2,6-diisopropylphenyl group but different functional groups attached to the phenyl ring.
Uniqueness
2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]- is unique due to the combination of the thiophene ring and the 2,6-diisopropylphenyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5-12H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIYUXAHSJWFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)

![N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)

![2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2454609.png)


